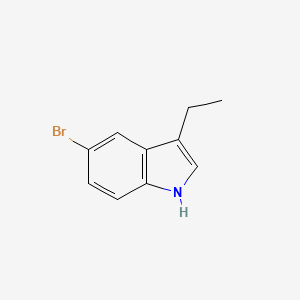

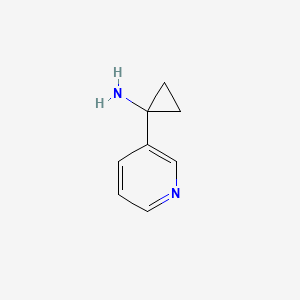

5-bromo-3-ethyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

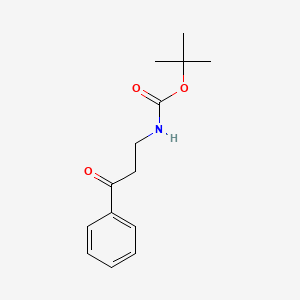

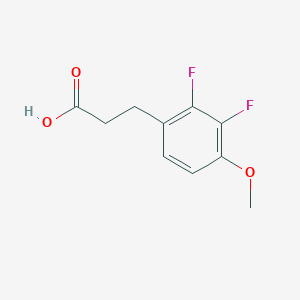

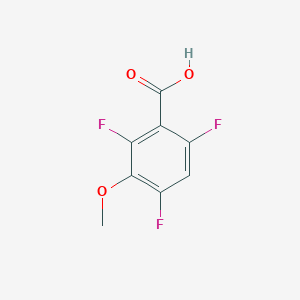

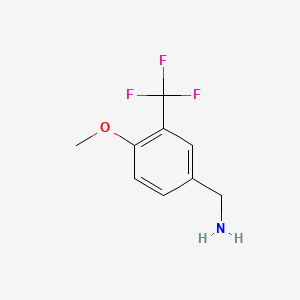

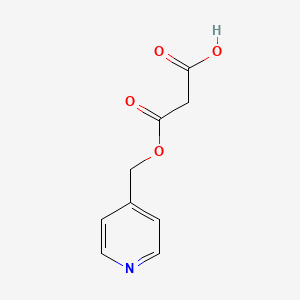

5-bromo-3-ethyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of 5-bromo-3-ethyl-1H-indole and its derivatives often involves electrophilic substitution at the 1st position of the indole with various halides . Another method involves the use of a straightforward synthetic approach to create 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis

The molecular structure of 5-bromo-3-ethyl-1H-indole is similar to that of other indole derivatives. It has a molecular weight of 196.04 and its structure includes a benzenoid nucleus with 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

5-bromo-3-ethyl-1H-indole can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation . It can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

5-bromo-3-ethyl-1H-indole is a solid compound . It has a molecular weight of 224.10, a Monoisotopic mass of 222.99966, and a Topological Polar Surface Area of 4.9 .Applications De Recherche Scientifique

Crystal Structure Analysis

- Barakat et al. (2017) investigated the crystal structure of a compound related to 5-bromo-3-ethyl-1H-indole, revealing short intermolecular connections and atom-to-atom interactions using Hirshfeld surface analysis and DFT methods. This study emphasizes the compound's stability and electronic properties (Barakat et al., 2017).

- Geetha et al. (2017) focused on the crystal structure and Hirshfeld surface analysis of an indole derivative, providing insights into intermolecular interactions crucial for understanding molecular assembly and stability (Geetha et al., 2017).

Synthesis and Antimicrobial Activity

- Ashok et al. (2015) synthesized a series of compounds including 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones, demonstrating their significant antimicrobial activity against various bacterial and fungal strains (Ashok et al., 2015).

Potential Biological Activities

- Yılmaz et al. (2020) explored the biological properties of 3-bromo-1-ethyl-1H-indole, including its antioxidant, antimicrobial, and anticancer activities. This study highlights the compound's potential as a novel anticancer agent (Yılmaz et al., 2020).

- Schwarz et al. (2008) developed a palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles, leading to the synthesis of novel indole derivatives potentially active as 5-HT6 receptor ligands (Schwarz et al., 2008).

Pharmacological Applications

- Petit et al. (2009) conducted a study on indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid, evaluating their inhibitory activities against peptide deformylases and antibacterial activities, demonstrating their pharmaceutical relevance (Petit et al., 2009).

Miscellaneous Applications

- Mageed et al. (2021) investigated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, emphasizing the potential of these compounds in pharmaceutical applications (Mageed et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3-ethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAOBGFMQZTFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-ethyl-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)